1-(3-Bromophenyl)-1h-1,2,4-triazol-5-amine

Catalog No.
S15917044
CAS No.
M.F
C8H7BrN4
M. Wt
239.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Bromophenyl)-1h-1,2,4-triazol-5-amine

Product Name

1-(3-Bromophenyl)-1h-1,2,4-triazol-5-amine

IUPAC Name

2-(3-bromophenyl)-1,2,4-triazol-3-amine

Molecular Formula

C8H7BrN4

Molecular Weight

239.07 g/mol

InChI

InChI=1S/C8H7BrN4/c9-6-2-1-3-7(4-6)13-8(10)11-5-12-13/h1-5H,(H2,10,11,12)

InChI Key

IHNIVPGBWLVBCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C(=NC=N2)N

1-(3-Bromophenyl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound characterized by the presence of a triazole ring, which consists of three nitrogen atoms and two carbon atoms. The compound features a bromophenyl group that enhances its reactivity and potential biological activity. This compound is of significant interest in medicinal chemistry and materials science due to its unique structural properties, which influence its electronic characteristics and interactions with biological targets.

, including:

  • Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols under suitable conditions.
  • Oxidation and Reduction: The triazole ring can participate in oxidation or reduction reactions, leading to different derivatives with altered properties.
  • Coupling Reactions: The compound can engage in coupling reactions like Suzuki-Miyaura coupling, allowing for the formation of more complex structures.

This compound has been investigated for its potential biological activities, including:

  • Anticancer Activity: It exhibits properties that may inhibit cancer cell growth by interfering with specific molecular pathways.
  • Antifungal and Antibacterial Properties: The compound shows promise in inhibiting the growth of various fungi and bacteria, making it a candidate for developing new antimicrobial agents .
  • Enzyme Inhibition: Its ability to bind to enzymes involved in critical biological processes suggests potential therapeutic applications in treating diseases related to enzyme dysfunction .

The synthesis of 1-(3-bromophenyl)-1H-1,2,4-triazol-5-amine typically involves:

  • Formation of Intermediate: Reaction of 3-bromobenzonitrile with hydrazine hydrate yields 3-bromobenzohydrazide.
  • Cyclization: This intermediate is then reacted with formamide under acidic conditions to form the desired triazole compound.

Industrial production may utilize optimized synthetic routes designed for large-scale production, including continuous flow reactors to ensure consistent quality and yield.

The applications of 1-(3-bromophenyl)-1H-1,2,4-triazol-5-amine include:

  • Medicinal Chemistry: As a potential drug candidate for anticancer, antifungal, and antibacterial therapies.
  • Materials Science: Used in synthesizing advanced materials such as polymers and nanomaterials due to its unique electronic properties.
  • Biological Research: Serves as a tool compound for studying biological pathways involving triazole-containing molecules.
  • Industrial

Interaction studies focus on the binding affinity of 1-(3-bromophenyl)-1H-1,2,4-triazol-5-amine with various biological targets. These studies reveal that the bromophenyl group enhances its binding affinity to enzymes and receptors, which is crucial for optimizing its therapeutic potential while minimizing side effects. For instance, molecular docking studies have shown efficient binding with tubulin-related sites, indicating potential use in cancer therapies .

Similar Compounds

Compound NameStructure TypeUnique Features
1-(4-bromophenyl)-1H-1,2,4-triazol-5-amineTriazoleBromine atom in para position
1-(3-chlorophenyl)-1H-1,2,4-triazol-5-amineTriazoleChlorine atom instead of bromine
1-(3-bromophenyl)-1H-1,2,3-triazol-5-amineTriazoleDifferent triazole ring structure

Uniqueness

The uniqueness of 1-(3-bromophenyl)-1H-1,2,4-triazol-5-amine lies in the specific positioning of the bromine atom and the structural composition of the triazole ring. These features confer distinct electronic and steric properties that significantly influence its reactivity and biological activity compared to other similar compounds. The presence of the bromophenyl group enhances its potential as a therapeutic agent due to improved binding characteristics with biological targets .

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

237.98541 g/mol

Monoisotopic Mass

237.98541 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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